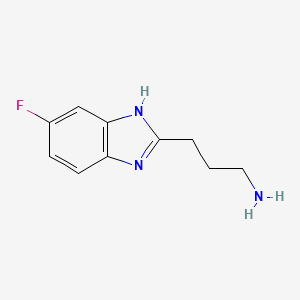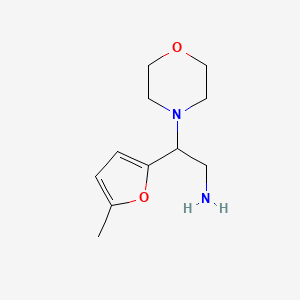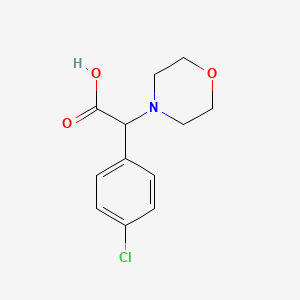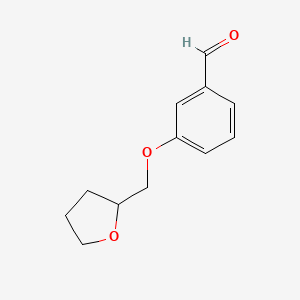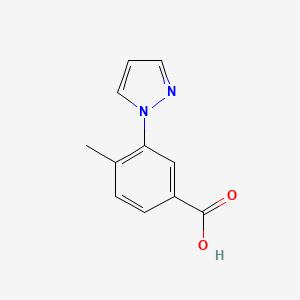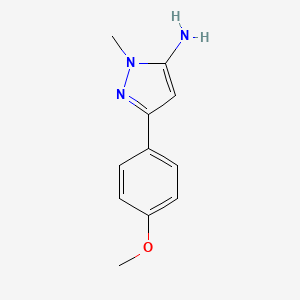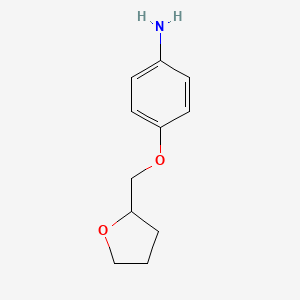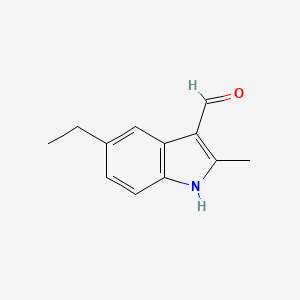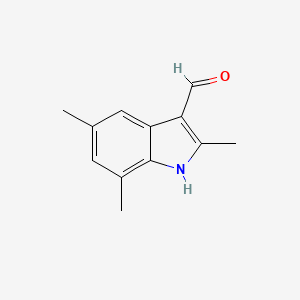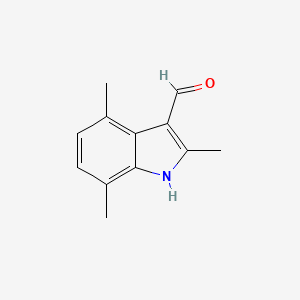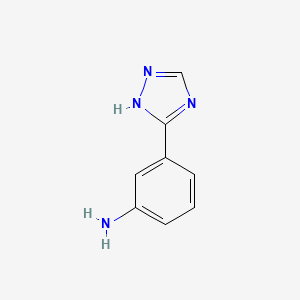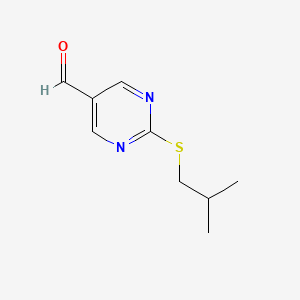
2-Isobutylsulfanyl-pyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isobutylsulfanyl-pyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C₉H₁₂N₂OS and a molecular weight of 196.27 g/mol . It is characterized by the presence of a pyrimidine ring substituted with an isobutylsulfanyl group and an aldehyde group at positions 2 and 5, respectively . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutylsulfanyl-pyrimidine-5-carbaldehyde typically involves the reaction of pyrimidine derivatives with isobutylthiol and subsequent oxidation to introduce the aldehyde group . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine .
Industrial Production Methods: . The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Isobutylsulfanyl-pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Substitution: The isobutylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed:
Oxidation: 2-Isobutylsulfanyl-pyrimidine-5-carboxylic acid.
Reduction: 2-Isobutylsulfanyl-pyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Isobutylsulfanyl-pyrimidine-5-carbaldehyde is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Isobutylsulfanyl-pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors . The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity . The isobutylsulfanyl group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 2-Methylsulfanyl-pyrimidine-5-carbaldehyde
- 2-Ethylsulfanyl-pyrimidine-5-carbaldehyde
- 2-Propylsulfanyl-pyrimidine-5-carbaldehyde
Comparison: 2-Isobutylsulfanyl-pyrimidine-5-carbaldehyde is unique due to the presence of the isobutylsulfanyl group, which imparts distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs . These differences can influence the compound’s reactivity, binding affinity, and overall biological activity .
Properties
IUPAC Name |
2-(2-methylpropylsulfanyl)pyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-7(2)6-13-9-10-3-8(5-12)4-11-9/h3-5,7H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKKVDAOKZVIGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC=C(C=N1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
